PKCbeta Inhibitor

Descripción

Propiedades

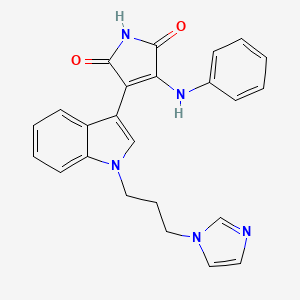

IUPAC Name |

3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWODJBCHRADND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)CCCN5C=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423555 | |

| Record name | PKCbeta Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257879-35-9 | |

| Record name | Pkcbeta inhibitor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257879359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PKCbeta Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PKC.BETA. INHIBITOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54BTB52GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

La preparación de la deshidrogenasa de butiril-CoA típicamente implica la tecnología de ADN recombinante. El gen que codifica la enzima se clona en un vector de expresión, que luego se introduce en un organismo huésped adecuado, como Escherichia coli. El organismo huésped se cultiva en condiciones específicas para inducir la expresión de la enzima, que luego se purifica utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

La deshidrogenasa de butiril-CoA cataliza la oxidación de butiril-CoA a crotonil-CoA. Esta reacción implica la transferencia de electrones desde butiril-CoA a una flavoproteína de transferencia de electrones. La enzima se clasifica como una oxidorreductasa, que actúa específicamente sobre el grupo CH-CH de los donantes con una flavina como aceptor .

Aplicaciones Científicas De Investigación

Diabetes and Vascular Complications

PKCbeta inhibitors, such as ruboxistaurin and enzastaurin, have been studied for their effects on diabetic complications:

- Ruboxistaurin : This selective inhibitor has shown promise in improving macrovascular endothelial function in patients with type 2 diabetes. A clinical trial indicated that ruboxistaurin improved flow-mediated dilation (FMD), a measure of endothelial function, suggesting potential benefits for cardiovascular health in diabetic patients . Additionally, it has demonstrated efficacy in reducing retinal and renal microvascular disease in animal models .

- Enzastaurin : This compound has been evaluated for its ability to suppress signaling pathways involved in diabetic nephropathy. Preclinical studies indicate that enzastaurin can attenuate kidney damage by inhibiting PKCbeta activity, thereby improving renal function without significantly affecting proteinuria .

Oncology

PKCbeta inhibitors are being explored as therapeutic agents in various cancers due to their role in cell survival signaling:

- Mantle Cell Lymphoma : Enzastaurin has been tested in phase II clinical trials for mantle cell lymphoma (MCL), where it showed potential to disrupt survival signaling pathways critical for tumor growth . The inhibition of PKCbeta leads to decreased proliferation and increased apoptosis in B-cell malignancies .

- AIDS-related Lymphoma : Studies indicate that selective inhibition of PKCbeta can induce apoptosis and inhibit cell proliferation in certain lymphoma cell lines, suggesting its utility as a targeted therapy .

Kidney Disease

Recent research indicates that PKCbeta inhibition may also be beneficial in non-diabetic kidney diseases. A study using subtotal nephrectomy models demonstrated that ruboxistaurin treatment reduced glomerulosclerosis and improved glomerular filtration rate without affecting blood pressure . This suggests that PKCbeta inhibitors could represent a novel therapeutic strategy for managing progressive kidney disease.

Case Studies

Mecanismo De Acción

La enzima deshidrogenasa de butiril-CoA funciona uniéndose a butiril-CoA y facilitando la transferencia de electrones a una flavoproteína de transferencia de electrones. Este proceso implica la oxidación del sustrato butiril-CoA, lo que da como resultado la formación de crotonil-CoA. El sitio activo de la enzima contiene un cofactor de dinucleótido de flavina y adenina (FAD), que desempeña un papel crítico en el proceso de transferencia de electrones .

Comparación Con Compuestos Similares

Comparative Analysis of PKCbeta Inhibitors

Specificity and Potency

Key Findings :

- INST3399 demonstrates superior specificity (100-fold over PKCα) and potency compared to Ruboxistaurin .

- Ruboxistaurin and Enzastaurin share anti-angiogenic properties but differ in clinical targets (diabetic retinopathy vs. cancer) .

- Go6976 ’s dual inhibition limits its utility in isoform-specific studies but shows promise in oncology .

Efficacy in Disease Models

Diabetic Complications

- Ruboxistaurin: Failed to improve insulin-stimulated glucose transport in adipocytes despite PKCβ inhibition, suggesting tissue-specific limitations . Attenuated hepatic ischemia-reperfusion injury in diabetic rats by reducing oxidative stress . Suppressed retinal neovascularization in diabetic retinopathy via ERK/Akt pathways .

Cancer

- Enzastaurin: Lowered plasma VEGF in tumor xenografts, correlating with reduced intratumoral vasculature .

- Ruboxistaurin: Inhibited PKCβ-mediated monocyte adhesion, a key process in tumor microenvironment modulation .

- Go6976: Blocked bladder carcinoma invasion by enhancing cell-cell junctions .

Cardiovascular Diseases

Mechanisms of Action

- Ruboxistaurin : Acts via catalytic domain inhibition, reducing downstream ROS and adhesion molecules (e.g., ICAM-1, VCAM-1) .

- INST3399 : Targets inactive PKCβ, preventing activation-induced metabolic dysfunction .

- Enzastaurin : Suppresses VEGF and NF-κB pathways, linking PKCβ to angiogenesis and immune signaling .

Clinical and Preclinical Status

- Ruboxistaurin: Advanced to Phase III trials for diabetic retinopathy but showed mixed efficacy in insulin resistance models .

- INST3399 : Preclinical stage for obesity; superior specificity may address prior limitations .

- Enzastaurin: Phase II trials in cancer; anti-angiogenic effects validated in xenografts .

Actividad Biológica

Protein Kinase C beta (PKCβ) inhibitors have emerged as significant therapeutic agents in various medical conditions, particularly in oncology and metabolic diseases. This article delves into the biological activities of PKCβ inhibitors, highlighting their mechanisms of action, clinical implications, and relevant research findings.

Overview of PKCβ Inhibition

PKCβ is a member of the protein kinase C family, which plays a critical role in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. Inhibition of PKCβ can disrupt these pathways, leading to therapeutic benefits in diseases such as cancer and diabetic complications.

PKCβ inhibitors function by blocking the activity of the PKCβ enzyme, which is involved in various signaling cascades. The inhibition can lead to:

- Induction of Apoptosis : Studies have shown that selective PKCβ inhibition can induce apoptosis in cancer cells by downregulating survival pathways and promoting cell cycle arrest .

- Reduction of Inflammation : PKCβ inhibitors can attenuate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

- Improvement in Vascular Function : In diabetic models, PKCβ inhibition has been associated with improved endothelial function and reduced vascular complications .

1. Cancer Treatment

PKCβ inhibitors, such as enzastaurin and ruboxistaurin, have been evaluated in various cancer types:

- Diffuse Large B-Cell Lymphoma (DLBCL) : A Phase II study indicated that enzastaurin was well-tolerated and associated with prolonged freedom from progression (FFP) in a subset of patients with relapsed or refractory DLBCL .

- Chronic Lymphocytic Leukemia (CLL) : The inhibitor AEB071 demonstrated preclinical efficacy against CLL by disrupting microenvironment-mediated survival signals .

2. Diabetic Complications

Ruboxistaurin has shown promise in treating diabetic retinopathy and nephropathy:

- Retinal Neovascularization : Ruboxistaurin inhibited endothelial cell proliferation and migration in response to vascular endothelial growth factor (VEGF), demonstrating anti-angiogenic properties .

- Renal Ischemia-Reperfusion Injury : In animal models, ruboxistaurin reduced renal injury markers and improved kidney function post-injury .

Research Findings

The following table summarizes key findings from studies involving PKCβ inhibitors:

Case Study 1: Enzastaurin in DLBCL

A multicenter Phase II trial involving 55 patients demonstrated that enzastaurin was effective in prolonging FFP in a subset of patients with relapsed or refractory DLBCL. Notably, only one patient experienced grade 4 toxicity, indicating a favorable safety profile.

Case Study 2: Ruboxistaurin in Diabetic Retinopathy

In a controlled study on diabetic rats, ruboxistaurin significantly reduced retinal neovascularization and improved visual function. The mechanism was attributed to its ability to inhibit VEGF-induced endothelial cell activation.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying PKCbeta inhibition in metabolic disorders?

- Methodological guidance :

- Use 3T3-L1 adipocytes to assess insulin signaling and glucose transport .

- Employ Jurkat T-cells for cytokine profiling (e.g., IL-2, IL-8) using antisense RNA transfection to isoform-specifically inhibit PKCbeta .

- For monocyte differentiation studies, utilize CD14+ primary human monocytes treated with GM-CSF/IL-4 and isoform-specific inhibitors (e.g., Go6976 for PKCalpha/beta(I)) .

- Table 1 : Common cellular models and readouts:

Q. How should researchers validate the specificity of PKCbeta inhibitors in vitro?

- Combine pharmacological inhibitors (e.g., Ruboxistaurin for PKCbeta) with isoform-specific antisense RNA or siRNA to confirm target engagement .

- Use kinase activity assays (e.g., PKCbeta-selective substrates) and cross-check with inhibitors of related isoforms (e.g., Go6976 for PKCalpha/beta(I)) to rule off-target effects .

- Include negative controls such as vehicle-treated cells and non-targeting siRNA transfection .

Q. What are critical considerations when designing dose-response studies for PKCbeta inhibitors?

- Determine plasma exposure thresholds using pharmacokinetic (PK) data from clinical trials (e.g., Enzastaurin at 525 mg/day achieved stable plasma metabolite levels) .

- Account for tissue-specific bioavailability; for example, Ruboxistaurin showed limited efficacy in adipocytes despite clinical PK data .

- Use non-linear regression models to calculate IC50 values and assess dose-dependent effects on downstream targets (e.g., JNK1 activation in Jurkat cells) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between preclinical and clinical studies of PKCbeta inhibitors?

- Case example : Ruboxistaurin improved endothelial function in hyperglycemic models but failed in diabetic patients .

- Analysis framework :

Model limitations : Adipocyte/endothelial cell models may not replicate chronic diabetic microenvironments (e.g., oxidative stress, comorbidities) .

Dosing discrepancies : Preclinical studies often use acute dosing, while clinical trials (e.g., 14-day Ruboxistaurin) may lack sufficient duration for vascular remodeling .

Biomarker selection : Clinical trials should prioritize direct PKCbeta activity markers (e.g., phosphorylated substrates) over indirect endpoints (e.g., forearm blood flow) .

Q. What strategies enhance translational relevance of PKCbeta inhibitor studies in cancer research?

- Integrate multi-omics data to identify PKCbeta-dependent pathways (e.g., AKT suppression in colon cancer xenografts) .

- Use patient-derived xenograft (PDX) models treated with Enzastaurin to correlate PKCbeta inhibition with tumor angiogenesis markers (e.g., VEGF plasma levels) .

- Table 2 : Key clinical trial insights for PKCbeta inhibitors:

Q. How can isoform-specific PKCbeta inhibition mechanisms be mapped in immune signaling pathways?

- Apply phosphoproteomics to identify PKCbeta-dependent phosphorylation events in B-cell receptor (BCR) signaling (e.g., CARMA1-TAK1-IKK interactions) .

- Use dominant-negative PKCbeta constructs in Jurkat cells to dissect IL-2/IL-2R regulation versus MAPK crosstalk (e.g., ERK1/2 vs. JNK1 activation) .

- Validate findings with PKCbeta knockout murine models to isolate isoform-specific roles in vivo .

Methodological Frameworks

- PICOT framework for clinical questions:

- FINER criteria for preclinical studies:

- F easible: Use scalable assays (e.g., glucose uptake in 3T3-L1 cells).

- I nteresting: Explore understudied PKCbeta-IL-8 links in inflammation .

- N ovel: Investigate PKCbeta/JNK1 crosstalk in cytokine regulation .

- E thical: Adhere to human monocyte isolation protocols .

- R elevant: Align with NIH priorities for diabetic complications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.